3,4,5,7-Tetra-O-acetyl-2,6-anhydro-D-lyxo-hept-2-enononitrile 3,4,5,7-Tetra-O-acetyl-2,6-anhydro-D-lyxo-hept-2-enononitrile
Brand Name: Vulcanchem
CAS No.: 120085-67-8
VCID: VC20858611
InChI: InChI=1S/C15H17NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h12,14-15H,6H2,1-4H3/t12-,14+,15-/m1/s1
SMILES: CC(=O)OCC1C(C(C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C15H17NO9
Molecular Weight: 355.3 g/mol

3,4,5,7-Tetra-O-acetyl-2,6-anhydro-D-lyxo-hept-2-enononitrile

CAS No.: 120085-67-8

Cat. No.: VC20858611

Molecular Formula: C15H17NO9

Molecular Weight: 355.3 g/mol

* For research use only. Not for human or veterinary use.

3,4,5,7-Tetra-O-acetyl-2,6-anhydro-D-lyxo-hept-2-enononitrile - 120085-67-8

Specification

CAS No. 120085-67-8
Molecular Formula C15H17NO9
Molecular Weight 355.3 g/mol
IUPAC Name [(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Standard InChI InChI=1S/C15H17NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h12,14-15H,6H2,1-4H3/t12-,14+,15-/m1/s1
Standard InChI Key BIQBNECJLXVDNJ-VHDGCEQUSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H](C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator